molecular formula C9H13Cl2N3O B1456065 1-(Pyridin-2-yl)piperazin-2-one dihydrochloride CAS No. 1241726-00-0

1-(Pyridin-2-yl)piperazin-2-one dihydrochloride

Cat. No. B1456065
CAS RN: 1241726-00-0
M. Wt: 250.12 g/mol
InChI Key: XOOIICJDDNDWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Pyridin-2-yl)piperazin-2-one” is a chemical compound with the CAS Number: 345310-98-7 . This compound is a derivative of piperazine .


Molecular Structure Analysis

The molecular weight of “1-(Pyridin-2-yl)piperazin-2-one” is 177.21 . The InChI code and key for this compound are also provided . For more detailed structural information, you may refer to resources like ChemSpider .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(Pyridin-2-yl)piperazin-2-one dihydrochloride” are not available, piperazine derivatives are known to be used in various chemical reactions .


Physical And Chemical Properties Analysis

“1-(Pyridin-2-yl)piperazin-2-one” is a solid at room temperature . The compound has a molecular weight of 177.21 . More detailed physical and chemical properties might be available in databases like ChemSpider .

Scientific Research Applications

Chemical Analysis

“1-(Pyridin-2-yl)piperazin-2-one dihydrochloride” is a chemical compound with the molecular formula C9H11N3O . It has a molecular weight of 177.21 and is typically stored at room temperature in an inert atmosphere .

Determination of Isocyanates in Air

This compound can be used as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . This application is particularly useful in monitoring air quality in environments where isocyanates are used or produced.

Fluorometric Determination of Airborne Diisocyanates

In addition to the HPLC method, “1-(Pyridin-2-yl)piperazin-2-one dihydrochloride” can also be employed as a reagent for the fluorometric determination of airborne diisocyanates . This method provides a sensitive and selective means of detecting these compounds in the air.

α2-Adrenoceptor Antagonists

The compound belongs to a class of selective α2-adrenoceptor antagonists . These are drugs that block the action of adrenoceptors in the body, and they have various therapeutic applications, including the treatment of hypertension and certain psychiatric disorders.

Sympatholytic Activity

“1-(Pyridin-2-yl)piperazin-2-one dihydrochloride” shows sympatholytic activity . Sympatholytics are a class of drugs that inhibit the postganglionic functioning of the sympathetic nervous system (SNS). They have a wide range of uses, including the treatment of hypertension, anxiety, and panic disorders.

Metabolite of Azaperone

This compound is also a metabolite of Azaperone . Azaperone is a pyridinylpiperazine and butyrophenone neuroleptic drug with sedative and antiemetic effects, which is used mainly as a tranquilizer in veterinary medicine.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements are also provided .

Future Directions

As for future directions, it’s important to note that research in the field of chemistry is always ongoing. Piperazine derivatives, including “1-(Pyridin-2-yl)piperazin-2-one”, may continue to be studied for their potential applications in various fields .

Mechanism of Action

Target of Action

1-(Pyridin-2-yl)piperazin-2-one dihydrochloride is a compound that belongs to a class of selective α2-adrenoceptor antagonists . The α2-adrenoceptor is a type of adrenergic receptor, which plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

As an antagonist, 1-(Pyridin-2-yl)piperazin-2-one dihydrochloride binds to the α2-adrenoceptor, blocking the receptor and preventing the normal neurotransmitter (norepinephrine) from binding . This results in an increase in the release of norepinephrine, leading to increased activation of other adrenergic receptors .

Biochemical Pathways

The primary biochemical pathway affected by 1-(Pyridin-2-yl)piperazin-2-one dihydrochloride is the adrenergic signaling pathway. By blocking the α2-adrenoceptor, the compound disrupts the normal inhibitory feedback mechanism in this pathway, leading to increased adrenergic signaling .

Pharmacokinetics

One study suggests that a similar compound was stable in human liver microsomes, indicating good metabolic stability . This could potentially lead to good bioavailability, but further studies are needed to confirm this.

Result of Action

The primary result of the action of 1-(Pyridin-2-yl)piperazin-2-one dihydrochloride is increased adrenergic signaling. This can lead to a variety of physiological effects, depending on the specific tissues and adrenergic receptors involved . For example, increased adrenergic signaling in the heart can lead to increased heart rate and contractility .

Action Environment

The action of 1-(Pyridin-2-yl)piperazin-2-one dihydrochloride can be influenced by various environmental factors. For example, the presence of other drugs that affect adrenergic signaling could potentially influence the efficacy of the compound . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .

properties

IUPAC Name

1-pyridin-2-ylpiperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.2ClH/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8;;/h1-4,10H,5-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOIICJDDNDWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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